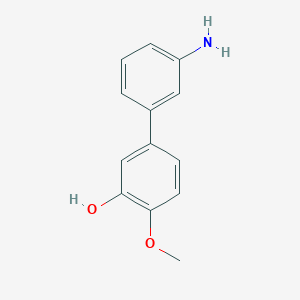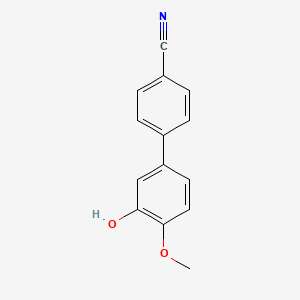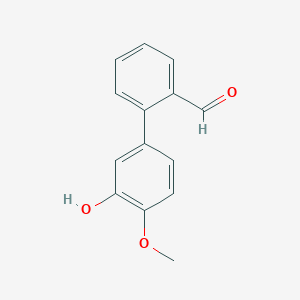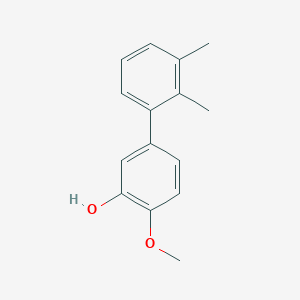
4-(3-Formylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Formylphenyl)-2-methoxyphenol, 95% (4-FMP) is an aromatic compound which has been studied extensively for its potential applications in the fields of pharmaceuticals, biotechnology, and chemistry. It is a white crystalline solid with a melting point of 152-154°C and a boiling point of 201-203°C. 4-FMP is soluble in ethanol, methanol, and ether, and is insoluble in water.
Wissenschaftliche Forschungsanwendungen
4-(3-Formylphenyl)-2-methoxyphenol, 95% has been studied extensively for its potential applications in the fields of pharmaceuticals, biotechnology, and chemistry. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as indazoles and benzothiazoles. It has also been used to prepare a range of other compounds, including amines, nitriles, and thioethers. Additionally, 4-(3-Formylphenyl)-2-methoxyphenol, 95% has been used as a reagent for the synthesis of 4-methoxy-3-formylbenzaldehyde, which is an important intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
4-(3-Formylphenyl)-2-methoxyphenol, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX, 4-(3-Formylphenyl)-2-methoxyphenol, 95% is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Formylphenyl)-2-methoxyphenol, 95% have been studied in animal models. Studies have shown that 4-(3-Formylphenyl)-2-methoxyphenol, 95% is able to reduce inflammation and pain in animal models, and is also able to reduce the production of prostaglandins. Additionally, 4-(3-Formylphenyl)-2-methoxyphenol, 95% has been shown to reduce the production of nitric oxide, which is an important signaling molecule involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Formylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost and its high purity. Additionally, 4-(3-Formylphenyl)-2-methoxyphenol, 95% is relatively easy to synthesize, and can be used in a wide range of applications. The main limitation of using 4-(3-Formylphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is not very soluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
Future research on 4-(3-Formylphenyl)-2-methoxyphenol, 95% could focus on its potential applications in the fields of pharmaceuticals, biotechnology, and chemistry. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-Formylphenyl)-2-methoxyphenol, 95%, and to explore its potential therapeutic applications. Additionally, further research could be conducted to explore the use of 4-(3-Formylphenyl)-2-methoxyphenol, 95% in the synthesis of other compounds, such as amines, nitriles, and thioethers. Finally, further research could be conducted to explore the use of 4-(3-Formylphenyl)-2-methoxyphenol, 95% in the synthesis of other compounds, such as 4-methoxy-3-formylbenzaldehyde, which is an important intermediate in the synthesis of pharmaceuticals.
Synthesemethoden
4-(3-Formylphenyl)-2-methoxyphenol, 95% can be synthesized through a reaction of 4-methoxyphenol and 3-formylbenzaldehyde. This reaction is catalyzed by a Lewis acid such as aluminum chloride, and is conducted at a temperature of 120-130°C. The reaction yields 4-(3-Formylphenyl)-2-methoxyphenol, 95% as a white crystalline solid with a yield of 90-95%.
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-8-12(5-6-13(14)16)11-4-2-3-10(7-11)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKINHQROUJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685441 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-35-5 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














